molecular formula C18H16ClN3O3S B11275050 {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

Cat. No.: B11275050
M. Wt: 389.9 g/mol
InChI Key: MYFGFSQAGCMQQK-UHFFFAOYSA-N
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Description

{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3-chloroaniline with 2-aminothiazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone
  • {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone
  • {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dihydroxyphenyl)methanone

Uniqueness

The uniqueness of {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 3-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H16ClN3O3S/c1-24-13-7-6-10(8-14(13)25-2)15(23)16-17(20)22-18(26-16)21-12-5-3-4-11(19)9-12/h3-9H,20H2,1-2H3,(H,21,22)

InChI Key

MYFGFSQAGCMQQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)Cl)N)OC

Origin of Product

United States

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